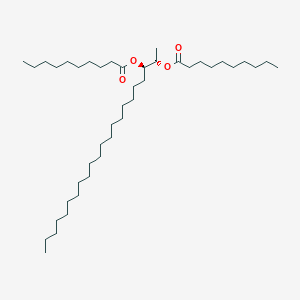
2S,3R-Didecanoyl-docosane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2S,3R-Didecanoyl-docosane-2,3-diol is a carboxylic ester.
Scientific Research Applications
Antibacterial Properties
2S,3R-Didecanoyl-docosane-2,3-diol and related sphingosines have been identified in marine sources such as Pseudopterogorgia australiensis and have demonstrated moderate antibacterial activity. This suggests potential applications in developing antibacterial agents or studying marine-derived bioactive compounds (Krishna et al., 2004).
Thermal Energy Storage
In the field of thermal energy storage, docosane, a compound related to 2S,3R-Didecanoyl-docosane-2,3-diol, has been studied for its potential use in thermal energy storage systems. Its microencapsulation with polymethylmethacrylate (PMMA) demonstrated efficient thermal properties, indicating its viability for applications such as solar space heating (Alkan et al., 2009).
Chemical Synthesis and Characterization
Studies have also been conducted on the synthesis and characterization of various compounds related to 2S,3R-Didecanoyl-docosane-2,3-diol. For instance, research into the synthesis and properties of macrocyclic compounds incorporating docosane or its derivatives has provided insights into their potential applications in materials science and chemistry (Choi et al., 2000).
properties
Product Name |
2S,3R-Didecanoyl-docosane-2,3-diol |
|---|---|
Molecular Formula |
C42H82O4 |
Molecular Weight |
651.1 g/mol |
IUPAC Name |
[(2S,3R)-3-decanoyloxydocosan-2-yl] decanoate |
InChI |
InChI=1S/C42H82O4/c1-5-8-11-14-17-18-19-20-21-22-23-24-25-26-29-30-33-36-40(46-42(44)38-35-32-28-16-13-10-7-3)39(4)45-41(43)37-34-31-27-15-12-9-6-2/h39-40H,5-38H2,1-4H3/t39-,40+/m0/s1 |
InChI Key |
HUAWYSBBXLTGLE-IOLBBIBUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC[C@H]([C@H](C)OC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(C(C)OC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



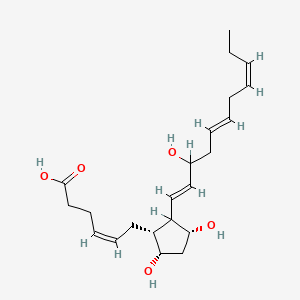
![(1S,3R,4R,6S,8S,9R,10R,14R,16R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol](/img/structure/B1239834.png)
![methyl 2-[(1R,5R,6R,13S,14S,16S)-14-acetyloxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1239835.png)
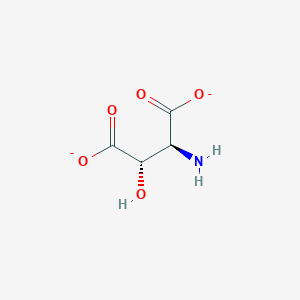

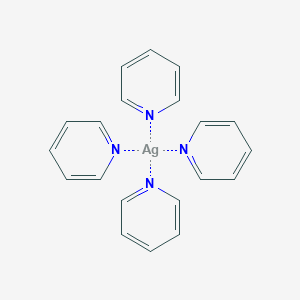

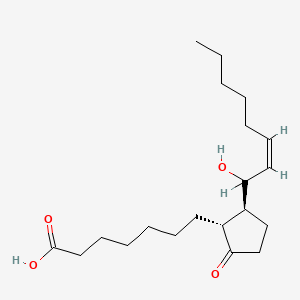
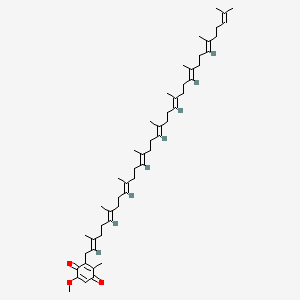
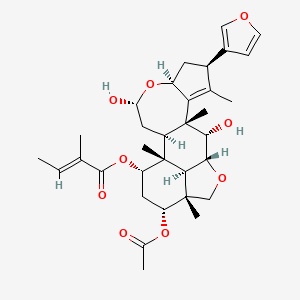


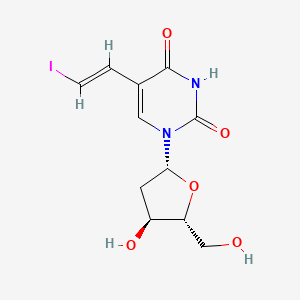
![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1239853.png)